2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]propanehydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their versatile applications in synthetic and pharmaceutical chemistry due to their significant pharmacological activities . This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE involves multiple steps, starting with the preparation of the benzothiazole nucleus. Various methodologies have been developed for the synthesis of 2-substituted benzothiazoles, often using different types of catalysts to improve selectivity, purity, and yield . Industrial production methods typically involve optimizing these synthetic routes to scale up the process while maintaining high efficiency and product quality.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halocyclization and iodosulfonylation . The major products formed from these reactions often involve the formation of pyrimidobenzothiazoles and other multisubstituted α,β-enones .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE has a wide range of applications in scientific research. It is used in synthetic organic chemistry for the development of new compounds with potential pharmacological activities. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE stands out due to its unique structure and the presence of the 4-bromo-1H-pyrazol-1-yl moiety. Similar compounds include 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-MORPHOLIN-4-YL-ETHANONE and other 2-substituted benzothiazoles . These compounds share some pharmacological activities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C22H20BrN5O2S2 |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C22H20BrN5O2S2/c1-14(31-22-26-18-5-3-4-6-20(18)32-22)21(29)27-24-10-15-7-8-19(30-2)16(9-15)12-28-13-17(23)11-25-28/h3-11,13-14H,12H2,1-2H3,(H,27,29)/b24-10+ |
InChI Key |
GIIIHQBFNZFRSP-YSURURNPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)CN2C=C(C=N2)Br)SC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)CN2C=C(C=N2)Br)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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